

Application Notes and Protocols for Diethylene Glycol Distearate Embedding in Electron Microscopy

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Compound of Interest

Compound Name: Diethylene glycol distearate

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Introduction

Diethylene glycol distearate (DEG-DS) is a water-insoluble wax that serves as a removable embedding medium for transmission electron microscopy (TEM). This method is particularly advantageous for creating "embedment-free" sections, which allows for enhanced visualization of cellular structures, such as the cytoskeletal framework, that might otherwise be obscured by the embedding resin.[1][2] The technique is also valuable for immunofluorescence microscopy and in situ hybridization studies.[2][3] The easy sectioning of DEG-DS blocks and the ability to form ribbons on a water-filled knife trough make it a practical alternative to conventional epoxy resins.[1][4]

These application notes provide a comprehensive protocol for the successful embedding of biological specimens using **diethylene glycol distearate** for electron microscopy.

Key Experimental Protocols

The following is a detailed step-by-step protocol for **diethylene glycol distearate** embedding, from sample fixation to post-sectioning treatment.

I. Fixation

Proper fixation is critical for preserving the ultrastructure of the specimen. The choice of fixative will depend on the specific research goals. A standard approach for preserving cellular morphology for electron microscopy is a primary fixation with glutaraldehyde followed by a secondary fixation with osmium tetroxide.

Protocol:

- **Primary Fixation:** Immerse small tissue blocks (no larger than 1 mm³) in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate or phosphate buffer, pH 7.2-7.4) for a minimum of 2 hours at room temperature, or overnight at 4°C.
- **Buffer Rinse:** Following primary fixation, wash the specimens thoroughly with the same buffer used for fixation. Perform three rinses of 15 minutes each.
- **Secondary Fixation (Optional but Recommended):** Post-fix the specimens in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step enhances contrast, particularly of membranes.
- **Final Rinse:** Wash the specimens with distilled water to remove the buffer salts. Perform three rinses of 10 minutes each.

II. Dehydration and Infiltration

This multi-step process gradually removes water from the specimen and replaces it with the embedding medium. Ethanol is used for initial dehydration, followed by n-butyl alcohol as a transitional solvent that is miscible with both ethanol and molten **diethylene glycol distearate**.

[4]

Protocol:

- **Dehydration with Ethanol:**
 - 70% Ethanol: 1 x 15 minutes
 - 95% Ethanol: 1 x 15 minutes
 - 100% Ethanol: 3 x 20 minutes (a minimum of two hours with several changes is recommended for thorough dehydration)

- Transition to n-Butyl Alcohol:
 - 1:1 mixture of 100% Ethanol and n-Butyl Alcohol: 1 x 15 minutes
 - 100% n-Butyl Alcohol: 3 x 20 minutes (several changes over a minimum of two to three hours are recommended)
- Warming: Before infiltration, place the samples in the final change of 100% n-butyl alcohol in an oven set to 70°C for approximately 15 minutes to warm the solvent and the specimen.
- Infiltration with **Diethylene Glycol Distearate**:
 - Prepare the infiltration medium by melting **diethylene glycol distearate** at 70°C. To minimize shrinkage of the block upon cooling, 0.3% dimethyl sulfoxide (DMSO) can be added to the molten DEG-DS.
 - Replace the warm n-butyl alcohol with a 1:1 mixture of n-butyl alcohol and molten DEG-DS. Incubate for 1 hour at 70°C.
 - Transfer the specimens to pure molten DEG-DS. Perform two to three changes of pure DEG-DS, with each change lasting at least 1 hour, at 70°C to ensure complete infiltration.

III. Embedding and Polymerization

Proper orientation of the specimen is crucial during this step.

Protocol:

- Embedding:
 - Pre-warm embedding molds (e.g., flat embedding molds) to 70°C.
 - Fill the molds with fresh, molten DEG-DS.
 - Carefully transfer the infiltrated specimens into the molds and orient them as desired using warmed forceps. A dissecting microscope with a heated stage can aid in this process.
- Solidification (Polymerization):

- Allow the filled molds to cool slowly to room temperature. As the DEG-DS solidifies and contracts, additional molten wax can be added to the edges of the mold to ensure a flat block surface.
- Once solidified, the blocks are ready for sectioning. It is important to avoid re-melting the block as this can damage the specimen's ultrastructure.

IV. Sectioning

DEG-DS blocks are relatively easy to section at room temperature.

Protocol:

- **Trimming:** Trim the solidified DEG-DS block to the desired shape for sectioning using a razor blade.
- **Sectioning:** Use an ultramicrotome with a glass or diamond knife. Sections can be cut and will form ribbons on the water surface of the knife trough. The interference colors of the sections can be used to gauge their thickness.
- **Collection:** Collect the sections on TEM grids (e.g., carbon-coated grids).

V. Removal of Embedding Medium

To create embedment-free sections, the DEG-DS must be removed before viewing in the TEM.

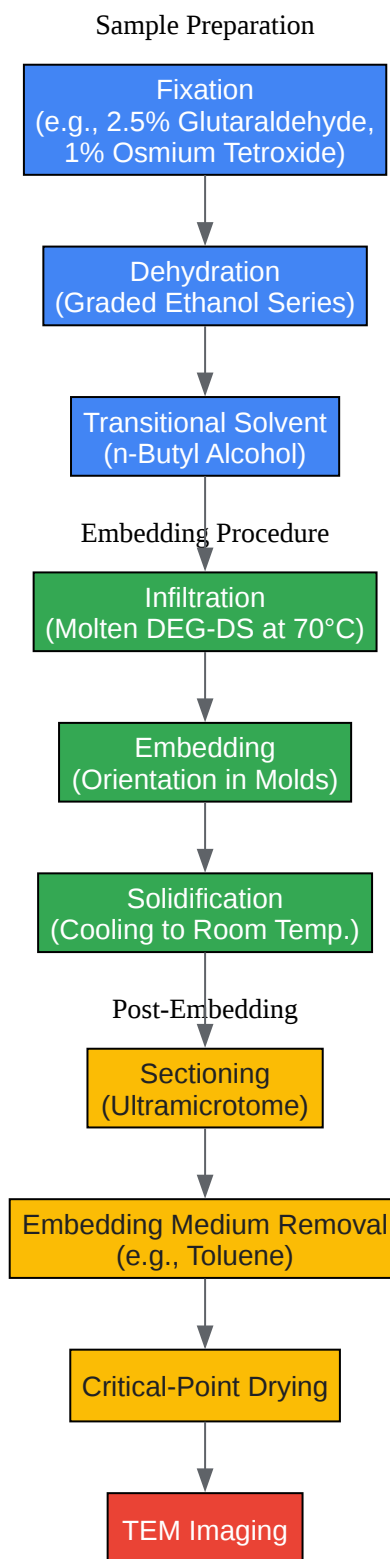
Protocol:

- **Solvent Treatment:** Immerse the grids with the sections in an organic solvent that dissolves DEG-DS. Toluene is a commonly used solvent for this purpose. Use several changes of the solvent to ensure complete removal of the wax. For thicker sections ($\geq 0.5 \mu\text{m}$), four 3-hour changes of toluene at room temperature are recommended.
- **Rehydration (if necessary for staining):** If post-sectioning staining is required, the grids can be passed through a graded series of the solvent and ethanol to rehydrate them.
- **Drying:** After removing the embedding medium, the sections are typically dried using a critical-point dryer to prevent distortion.

Data Presentation

Parameter	Recommended Value/Range	Notes
Primary Fixative Concentration	2.5% Glutaraldehyde	In 0.1 M buffer (e.g., cacodylate, phosphate)
Secondary Fixative Concentration	1% Osmium Tetroxide	In 0.1 M buffer
Dehydration Series	Graded Ethanol (70%, 95%, 100%)	Ensure thorough dehydration in 100% ethanol.
Transitional Solvent	n-Butyl Alcohol	
Infiltration Temperature	70°C	
DEG-DS Additive	0.3% DMSO	To reduce shrinkage.
Section Thickness	50-200 nm	Judged by interference colors.
Embedding Medium Removal Solvent	Toluene	

Visualizations



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Caption: Workflow for **Diethylene Glycol Distearate** Embedding.

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